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Compound of Interest

Compound Name: 2,3-Dimethylquinoxaline

Cat. No.: B146804 Get Quote

Introduction

2,3-Dimethylquinoxaline is a heterocyclic compound belonging to the quinoxaline family,

which is recognized for its significant applications in medicinal chemistry and materials science.

Quinoxaline derivatives exhibit a wide range of biological activities, including antibacterial,

antifungal, anticancer, and anti-inflammatory properties. Accurate characterization of these

molecules is crucial for drug development and quality control. This document provides detailed

application notes and experimental protocols for the characterization of 2,3-
Dimethylquinoxaline using various spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful, non-destructive technique for elucidating

the molecular structure of 2,3-Dimethylquinoxaline. ¹H NMR provides information about the

chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon framework. These

analyses are essential for confirming the identity and purity of the compound.
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Sample Preparation:

Accurately weigh 5-10 mg of 2,3-Dimethylquinoxaline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition:[1]

Use a 400 MHz (or higher) NMR spectrometer.

Acquire the spectrum at room temperature.

Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-

45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-

64) to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Integrate the signals to determine the relative number of protons.

Reference the spectrum to the TMS signal at 0 ppm.

B. ¹³C NMR Spectroscopy

Sample Preparation:

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2,3-
Dimethylquinoxaline in 0.6-0.7 mL of deuterated solvent.

Instrumentation and Data Acquisition:[2]
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Use a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a

400 MHz ¹H instrument).

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse angle of

45-90 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g.,

1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and

baseline correction).

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Quantitative Data Summary
Technique Assignment

Chemical Shift (δ) in

ppm
Solvent

¹H NMR Methyl protons (-CH₃) ~2.7 CDCl₃

Aromatic protons ~7.6-8.1 (multiplet) CDCl₃

¹³C NMR Methyl carbons (-CH₃) ~20 CDCl₃

Aromatic carbons ~128-130 CDCl₃

Quaternary carbons

(C=N)
~141 CDCl₃

Quaternary carbons

(C-C)
~153 CDCl₃

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.[3][4]

Mass Spectrometry (MS)
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Application Note: Mass spectrometry is a highly sensitive analytical technique used to

determine the molecular weight and elemental composition of 2,3-Dimethylquinoxaline. It also

provides structural information through the analysis of fragmentation patterns. Electron

Ionization (EI) is a common method for the analysis of such aromatic compounds.[5]

Experimental Protocol (GC-MS)
Sample Preparation:[5]

Dissolve a small amount of 2,3-Dimethylquinoxaline in a volatile organic solvent (e.g.,

methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Perform serial dilutions to a final concentration suitable for GC-MS analysis (e.g., 1-10

µg/mL).

Instrumentation and Data Acquisition (GC-MS):[5][6]

Gas Chromatograph (GC):

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Inlet Temperature: 250 °C.

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at

10 °C/min, and hold for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Scan Range: m/z 40-400.

Data Analysis:
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Identify the molecular ion peak (M⁺•) to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural insights. Common fragmentations

include the loss of methyl radicals or ring fragmentation.

Quantitative Data Summary
Technique Ion m/z (mass-to-charge ratio)

Mass Spectrometry (EI) Molecular Ion [M]⁺• 158.08

[M-H]⁺ 157.08

[M-CH₃]⁺ 143.06

[M-HCN]⁺• 131.07

Note: The molecular formula of 2,3-Dimethylquinoxaline is C₁₀H₁₀N₂ and its molecular weight

is 158.20 g/mol .[7][8] The observed m/z values correspond to the exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions

within 2,3-Dimethylquinoxaline. The absorption of UV or visible light corresponds to the

excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is

characterized by absorption bands corresponding to π-π* and n-π* transitions, which are

useful for confirming the presence of the quinoxaline chromophore.[9][10]

Experimental Protocol
Sample Preparation:[9]

Prepare a stock solution of 2,3-Dimethylquinoxaline in a spectroscopic grade solvent

(e.g., ethanol, methanol, or water) with a known concentration (e.g., 1 x 10⁻³ M).

Perform serial dilutions to obtain a series of standard solutions with concentrations in the

range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

Instrumentation and Data Acquisition:
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Use a double-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to record a baseline spectrum (blank).

Record the absorption spectra of the standard solutions over a wavelength range of 200-

400 nm.

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

If desired, a calibration curve can be constructed by plotting absorbance versus

concentration to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Quantitative Data Summary
Solvent λmax (π-π) (nm) λmax (n-π) (nm)

Water (pH 7) ~240, ~315-320 Not explicitly reported

Water (acidified) ~245, ~335 Not explicitly reported

Note: The absorption maxima can be influenced by the solvent polarity and pH.[9][11]

Infrared (IR) Spectroscopy
Application Note: Infrared spectroscopy is used to identify the functional groups present in 2,3-
Dimethylquinoxaline by measuring the absorption of infrared radiation, which excites

molecular vibrations. Characteristic absorption bands can confirm the presence of aromatic C-

H, C=N, C=C, and C-N bonds, as well as the methyl groups.[12]

Experimental Protocol
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press

it into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation and Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the spectrum of the sample over a range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Quantitative Data Summary
Vibrational Mode Approximate Wavenumber (cm⁻¹)

Aromatic C-H stretch 3100-3000

Aliphatic C-H stretch (methyl) 3050-2900

C=N stretch 1630-1600

Aromatic C=C stretch 1600-1450

C-H bend (methyl)
1465-1450 (asymmetric), 1390-1370

(symmetric)

C-H in-plane bend 1300-1000

C-N stretch 1150-1130

C-H out-of-plane bend 900-675

Note: These are typical ranges for the specified functional groups in related aromatic

heterocyclic compounds.[12][13]
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Caption: Workflow for the spectroscopic characterization of 2,3-Dimethylquinoxaline.
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Caption: Logical relationships between spectroscopic techniques and molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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